Dibenzyl azetidine-1,2-dicarboxylate
Description
Dibenzyl azetidine-1,2-dicarboxylate is a synthetic organic compound featuring a four-membered azetidine ring (a saturated heterocycle with three carbons and one nitrogen) esterified at the 1- and 2-positions with benzyl groups. Azetidine derivatives are valued in medicinal chemistry and catalysis due to their strained ring system, which enhances reactivity in ring-opening or functionalization reactions .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
dibenzyl azetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H19NO4/c21-18(23-13-15-7-3-1-4-8-15)17-11-12-20(17)19(22)24-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
VJXZMUBDIAXAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on azetidine-based dicarboxylates and other cyclic/acyclic dicarboxylate esters, highlighting molecular features, synthesis, and applications.
Azetidine-Based Dicarboxylates
Key Observations :
- Ester Groups : Bulky substituents (e.g., tert-butyl, benzyl) influence solubility and reactivity. Benzyl esters are often used as protecting groups in organic synthesis .
- Synthetic Yields : Azetidine derivatives synthesized via palladium-catalyzed reactions or photochemical methods typically yield 70–80% .
Non-Azetidine Dicarboxylates
Key Observations :
- Ring Strain vs. Stability : Azetidine’s four-membered ring offers higher strain (and reactivity) compared to five-membered (pyrrolidine) or six-membered (cyclohexane) analogs .
- Applications : DBAD, a diazen derivative, is widely used in redox reactions, whereas azetidine derivatives are explored for bioactive molecule synthesis .
Research Findings and Data Analysis
Physicochemical Properties
- NMR Data : Azetidine derivatives show distinct ^1H NMR signals for the strained ring protons (δ 2.05–4.48 ppm) and benzyl ester protons (δ 7.20–7.56 ppm) .
- Thermal Stability : Cyclohexane-based dicarboxylates (e.g., 3h) are stable oils, while DBAD’s crystalline form suggests higher melting points (~96.5°C for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
